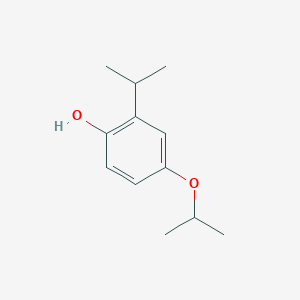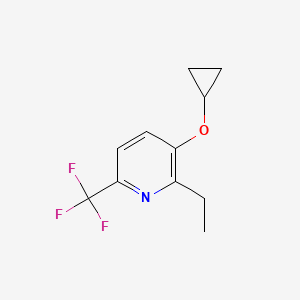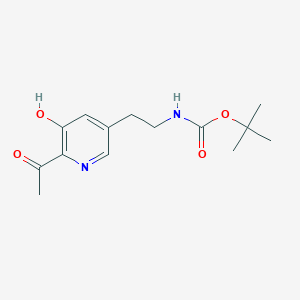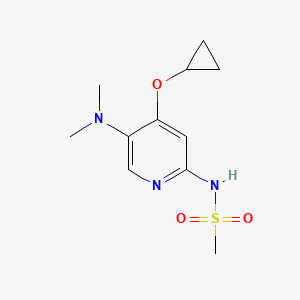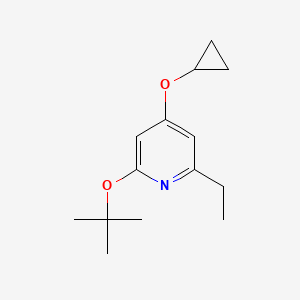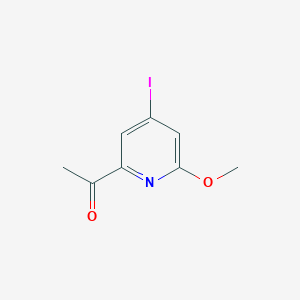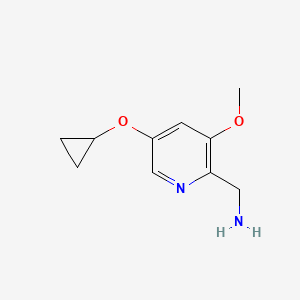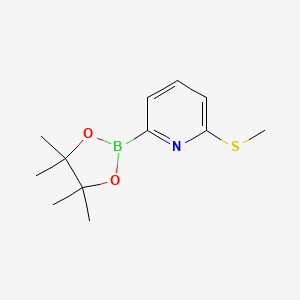
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of 6-(Methylthio)pyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The scalability of the Suzuki-Miyaura coupling reaction makes it an ideal choice for industrial applications.
化学反応の分析
Types of Reactions
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
5-Methylthiophene-2-boronic acid pinacol ester: Similar in structure but with a thiophene ring instead of a pyridine ring.
6-(Methylthio)pyridine-2-boronic acid: Lacks the pinacol ester group, making it less stable and less versatile in certain reactions.
Uniqueness
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its stability, making it a valuable intermediate in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions under mild conditions further adds to its uniqueness and utility in scientific research and industrial applications .
特性
分子式 |
C12H18BNO2S |
|---|---|
分子量 |
251.16 g/mol |
IUPAC名 |
2-methylsulfanyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-10(14-9)17-5/h6-8H,1-5H3 |
InChIキー |
DCYVLFMWOHCIIN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


